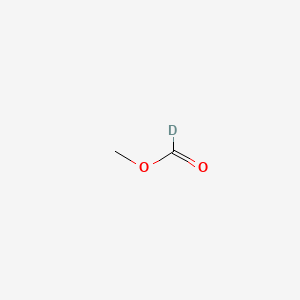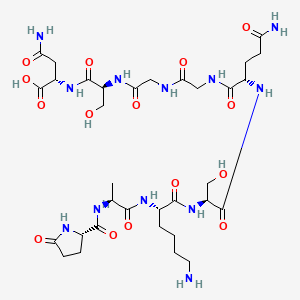
2-Chloro-4-(trifluoromethyl)phenyl isocyanate
Vue d'ensemble
Description
2-Chloro-4-(trifluoromethyl)phenyl isocyanate is a chemical compound with the linear formula C8H3ClF3NO . It is a colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-(trifluoromethyl)phenyl isocyanate consists of a benzene ring substituted with a chlorine atom, a trifluoromethyl group, and an isocyanate group . The average molecular weight is 221.564 Da .Physical And Chemical Properties Analysis
2-Chloro-4-(trifluoromethyl)phenyl isocyanate has a refractive index of 1.493 (lit.), a boiling point of 199 °C (lit.), and a density of 1.441 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Characterization
2-Chloro-4-(trifluoromethyl)phenyl isocyanate has been utilized in various synthetic processes. For instance, it's been involved in the synthesis of triflumuro, a type of benzoylurea. This synthesis involves the reaction of 4-(trifluorome-thoxy) aniline and triphosgene, yielding a product with a purity up to 99% (Xiao, 2013). Additionally, it served as a key intermediate in synthesizing antitumor agent sorafenib from 4-chloro-3-trifluoromethylaniline, achieving about 75% overall yield and 99.8% purity (Feng-mei & He-qin, 2009).
Catalytic Activity
This compound also finds application in the field of catalysis. A study involving a polynuclear yttrium trifluoroethoxide showed that it could catalyze the oligomerization of phenyl isocyanate (Peng et al., 2006).
Polymer Research
In polymer research, phenyl isocyanate derivatives, including those related to 2-Chloro-4-(trifluoromethyl)phenyl isocyanate, have been synthesized and polymerized, displaying significant specific rotation and indicating a one-handed helical conformation in solution (Hino, Maeda & Okamoto, 2000).
Spectroscopy and Computational Chemistry
The compound's derivatives have been subjects in spectroscopy and computational chemistry. For instance, the vibrational spectra of chloro-methylphenyl isocyanates were analyzed using Raman and infrared spectroscopy, providing insights into their molecular structures (Doddamani, Ramoji, Yenagi & Tonannavar, 2007).
Electrochemistry
In the field of electrochemistry, aromatic isocyanate, including phenyl isocyanate, has been used to improve the performance of Li-ion batteries (Zhang, 2006).
Biomarker Research
Moreover, isocyanates including chlorophenyl isocyanate have been used in biomarker research for monitoring exposure to xenobiotics, through the synthesis of DNA adducts (Beyerbach, Farmer & Sabbioni, 2006).
Propriétés
IUPAC Name |
2-chloro-1-isocyanato-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-6-3-5(8(10,11)12)1-2-7(6)13-4-14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEURYOYRKPFLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408340 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |
CAS RN |
51488-22-3 | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00408340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-(trifluoromethyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tris[N,N-Bis(trimethylsilyl)amide]gadolinium(III)](/img/structure/B1587996.png)
![Oxirane, 2,2',2''-[methylidynetris(phenyleneoxymethylene)]tris-](/img/no-structure.png)






